molecular formula C24H33N5O4 B3991957 N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE

N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE

Cat. No.: B3991957
M. Wt: 455.5 g/mol
InChI Key: CBWYPURZLBAHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a methoxyphenyl group, and a piperazine ring. Its chemical properties make it a valuable substance for various chemical reactions and applications.

Preparation Methods

The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE involves several steps. One common method includes the reaction of 4-nitroaniline with 4-(4-methoxyphenyl)piperazine in the presence of a suitable coupling agent. The resulting intermediate is then reacted with 2-(diethylamino)ethyl chloride under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Comparison with Similar Compounds

N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE can be compared to other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

[2-[2-(diethylamino)ethylamino]-5-nitrophenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-4-26(5-2)13-12-25-23-11-8-20(29(31)32)18-22(23)24(30)28-16-14-27(15-17-28)19-6-9-21(33-3)10-7-19/h6-11,18,25H,4-5,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWYPURZLBAHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE
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N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE
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N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE
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N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE
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N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE
Reactant of Route 6
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N-[2-(DIETHYLAMINO)ETHYL]-2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROANILINE

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